
N-Isobutyl-4-methoxycyclohexan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of an isobutyl group and a methoxy group attached to a cyclohexane ring, with an amine group at the first position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the isobutyl group: This step often involves alkylation reactions.
Introduction of the amine group: This can be achieved through amination reactions using reagents like ammonia or amines.
Formation of the hydrochloride salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride typically involve large-scale batch or continuous processes. These methods often use automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: This reaction can reduce the compound to simpler amines or hydrocarbons.
Substitution: This reaction can replace the methoxy or isobutyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitro compounds, while reduction may yield simpler amines or hydrocarbons.
Applications De Recherche Scientifique
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies of amine transport and metabolism.
Medicine: It is investigated for its potential therapeutic effects, such as its role as a precursor to pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. The amine group can interact with receptors and enzymes, influencing biological processes such as neurotransmission and metabolism. The methoxy and isobutyl groups can modulate the compound’s affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Isobutyl-2-methylpropan-1-amine: Similar structure but lacks the methoxy group.
N-Isobutyl-4-methoxyphenylamine: Similar structure but has a phenyl ring instead of a cyclohexane ring.
N-Isobutyl-4-methoxybenzylamine: Similar structure but has a benzyl group instead of a cyclohexane ring.
Uniqueness
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride is unique due to its specific combination of functional groups and its cyclohexane ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H24ClNO |
|---|---|
Poids moléculaire |
221.77 g/mol |
Nom IUPAC |
4-methoxy-N-(2-methylpropyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-9(2)8-12-10-4-6-11(13-3)7-5-10;/h9-12H,4-8H2,1-3H3;1H |
Clé InChI |
DVEPGYFWFWSDBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1CCC(CC1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride](/img/structure/B13044851.png)


![Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate](/img/structure/B13044876.png)
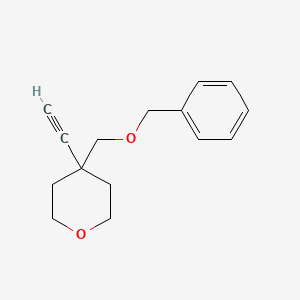
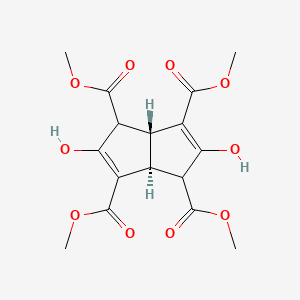
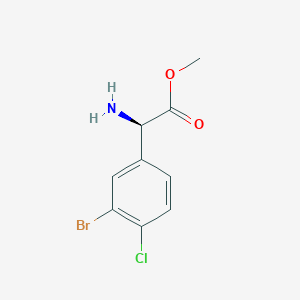
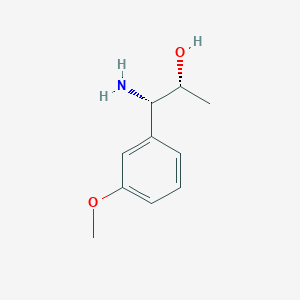
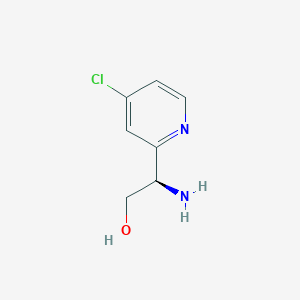
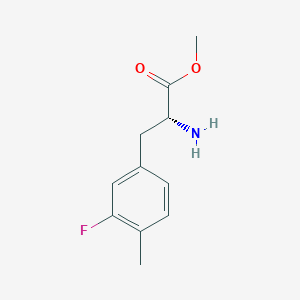
![6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13044905.png)

![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13044918.png)

